molecular formula C14H10Br2O2 B8244070 Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8244070
M. Wt: 370.03 g/mol
InChI Key: OEYLMTMPBDXWIO-UHFFFAOYSA-N
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Description

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H10Br2O2 and its molecular weight is 370.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chloride Sensor

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate has been utilized in the synthesis of optical sensors. A derivative of this compound, obtained through Suzuki-Miyaura cross-coupling and regioselective nitration, acts as a fluorescent chloride sensor. This sensor exhibits a change in emission color in the presence of chloride ions, highlighting its potential in spectroscopic applications (Das, Mohar, & Bag, 2021).

Spectroscopy and Molecular Structure Analysis

Studies on similar biphenyl derivatives, like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, have focused on understanding their molecular structure through spectroscopic methods. These studies involve vibrational wavenumber calculations, geometrical parameter analysis, and hyper-conjugative interaction analysis, providing insights into their stability and molecular properties (Mary et al., 2014).

Marine Fungus Derivatives

A new biphenyl derivative closely related to this compound was isolated from a marine fungus. This compound, derived from mangrove root soil in the South China Sea, was studied using comprehensive spectroscopic methods, indicating the significance of such compounds in natural product chemistry and potential biomedical applications (Li, Ding, She, & Lin, 2008).

Construction of Novel Complexes

Biphenyl derivatives are also used in the construction of metal-organic frameworks (MOFs). For instance, studies on biphenyl-3,3′,4,4′-tetracarboxylate, a compound similar to this compound, have led to the development of various novel complexes with diverse structural properties. These complexes have applications in material science and catalysis (Sun et al., 2010).

Antibacterial Properties

Some biphenyl derivatives exhibit antibacterial activity. While not directly related to this compound, these studies indicate the potential of biphenyl compounds in medicinal chemistry and drug development (Khan & Shoeb, 1984).

Chemical Synthesis and Reactions

The compound has also been studied in the context of chemical reactions like bromination and epoxydation, demonstrating its versatility in organic synthesis. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Bellucci, Marioni, & Marsili, 1972).

Properties

IUPAC Name

methyl 4-(3,5-dibromophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLMTMPBDXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.